REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:6]=[C:7]([O:11][CH3:12])[CH:8]=[CH:9][CH:10]=1.[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22](=[O:26])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-:27].[NH4+]>CCOCC.O1CCCC1>[ClH:27].[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:22]2([OH:26])[CH2:23][CH2:24][CH2:25][N:20]([CH2:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:21]2)[CH:10]=[CH:9][CH:8]=1 |f:4.5,8.9|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the ethyl acetate extract
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
ADDITION
|
Details
|
by addition of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The 30 g of residue were dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
a solution of hydrogen chloride gas in ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(C=CC1)C1(CN(CCC1)CC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |